molecular formula C16H20N4OS B11964012 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964012
M. Wt: 316.4 g/mol
InChI Key: YSKGZGCSCUCBQS-GZTJUZNOSA-N
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Description

5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C16H20N4OS. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate then reacts with thiosemicarbazide under acidic conditions to yield the desired triazole derivative .

Industrial Production Methods

Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and methoxyphenyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for various applications .

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H20N4OS/c1-21-14-9-5-6-12(10-14)11-17-20-15(18-19-16(20)22)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,19,22)/b17-11+

InChI Key

YSKGZGCSCUCBQS-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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